molecular formula C20H17NO3 B2761104 N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 313648-97-4

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B2761104
CAS No.: 313648-97-4
M. Wt: 319.36
InChI Key: BLVKAEJBSYZPAM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a prop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with 4-methylphenylamine under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The chromene core is known for its bioactivity, and modifications like the prop-2-en-1-yl and carboxamide groups can enhance these properties.

Medicine

In medicine, derivatives of chromenes, including this compound, are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to their efficacy in treating diseases.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it valuable in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The prop-2-en-1-yl and carboxamide groups may enhance binding affinity and specificity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity.

    N-(4-methylphenyl)-2-oxo-8-(methyl)-2H-chromene-3-carboxamide: Contains a methyl group instead of the prop-2-en-1-yl group, potentially altering its chemical reactivity and biological properties.

Uniqueness

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions and may enhance its biological activity compared to similar compounds. This structural feature allows for greater versatility in chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-12H,1,5H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVKAEJBSYZPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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